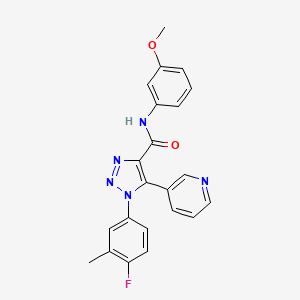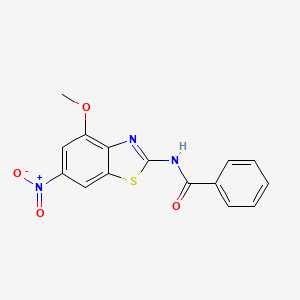![molecular formula C12H10F3N3O2S B2767461 6-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]-3-pyridazinamine CAS No. 339013-06-8](/img/structure/B2767461.png)
6-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]-3-pyridazinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]-3-pyridazinamine is a synthetic organic compound characterized by the presence of a pyridazine ring substituted with a methylsulfonyl group and a trifluoromethylphenyl group
作用机制
Target of Action
It is known that similar compounds with trifluoromethyl phenyl sulfone groups are traditionally nucleophilic trifluoromethylating agents .
Mode of Action
The compound interacts with its targets through a process known as trifluoromethylation. In this process, arylthiolate anions can form electron donor–acceptor (EDA) complexes with trifluoromethyl phenyl sulfone, which can undergo an intramolecular single electron transfer (SET) reaction under visible light irradiation . This leads to the S-trifluoromethylation of thiophenols under photoredox catalyst-free conditions .
Biochemical Pathways
The trifluoromethylation process can potentially affect various biochemical pathways, particularly those involving thiophenols .
Result of Action
The trifluoromethylation process can potentially lead to the modification of thiophenols, which can have various effects at the molecular and cellular levels .
Action Environment
The trifluoromethylation process is known to occur under visible light irradiation , suggesting that light conditions could potentially influence the compound’s action.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]-3-pyridazinamine typically involves multiple steps:
Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as a diketone or dialdehyde, under acidic or basic conditions.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonylation, where a methylsulfonyl chloride reacts with the pyridazine derivative in the presence of a base like triethylamine.
Attachment of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be attached through a nucleophilic aromatic substitution reaction, where a trifluoromethylphenyl halide reacts with an amine-functionalized pyridazine intermediate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.
化学反应分析
Types of Reactions
Oxidation: The methylsulfonyl group can undergo oxidation to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Conversion of nitro groups to amines.
Substitution: Formation of substituted pyridazine derivatives.
科学研究应用
Chemistry
In chemistry, 6-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]-3-pyridazinamine is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, while the pyridazine ring can interact with various biological targets, potentially leading to the development of new therapeutic agents.
Industry
In the industrial sector, this compound may be used in the synthesis of agrochemicals and specialty chemicals. Its structural features can impart desirable properties such as increased potency and selectivity in target applications.
相似化合物的比较
Similar Compounds
6-(methylsulfonyl)-N-phenyl-3-pyridazinamine: Lacks the trifluoromethyl group, which may result in different biological activity and chemical properties.
6-(methylsulfonyl)-N-[4-(trifluoromethyl)phenyl]-3-pyridazinamine: Similar structure but with the trifluoromethyl group in a different position, potentially affecting its interaction with biological targets.
6-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]-2-pyridazinamine: Variation in the position of the pyridazine ring nitrogen atoms, which can influence its reactivity and binding properties.
Uniqueness
The unique combination of the methylsulfonyl and trifluoromethylphenyl groups in 6-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]-3-pyridazinamine imparts distinct chemical and biological properties. The trifluoromethyl group enhances metabolic stability and bioavailability, while the methylsulfonyl group can participate in various chemical reactions, making this compound a versatile and valuable entity in scientific research and industrial applications.
属性
IUPAC Name |
6-methylsulfonyl-N-[3-(trifluoromethyl)phenyl]pyridazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3O2S/c1-21(19,20)11-6-5-10(17-18-11)16-9-4-2-3-8(7-9)12(13,14)15/h2-7H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKRRXZPEUGXADX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(C=C1)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
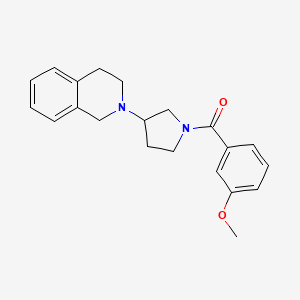
![1-(4-Methoxyphenyl)-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea](/img/structure/B2767380.png)
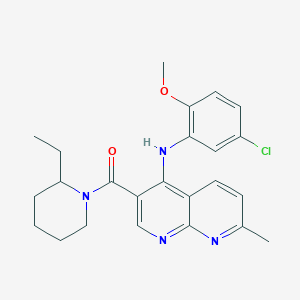
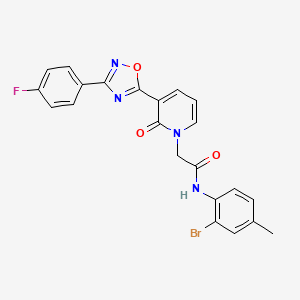
![2-Methoxy-6-{[(4-methoxyphenyl)amino]methyl}phenol](/img/structure/B2767386.png)
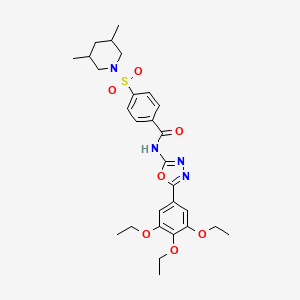
![N-cyclopropyl-3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanamide](/img/structure/B2767391.png)
![2-((2-(4-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2767392.png)
![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2767395.png)
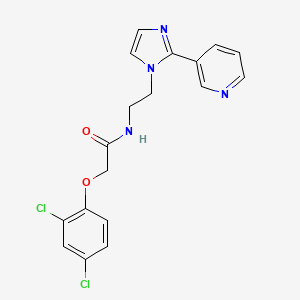
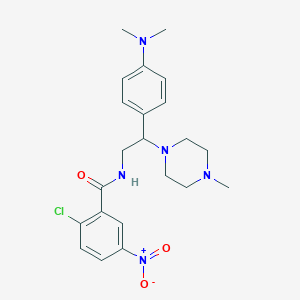
![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2767398.png)
